molecular formula C14H12ClFO2 B1473866 [4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol CAS No. 1613413-34-5

[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol

Cat. No.: B1473866
CAS No.: 1613413-34-5
M. Wt: 266.69 g/mol
InChI Key: NEPFPKLYNSGWDP-UHFFFAOYSA-N
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Description

[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol is a benzyl alcohol derivative designed for use as a critical building block in medicinal chemistry and drug discovery research. This compound incorporates two pharmacologically significant motifs: a chlorophenyl ring and a fluorobenzyl ether group. Such substituted aromatic systems are prevalent in the development of active pharmaceutical ingredients (APIs) and biologically active compounds, particularly as intermediates for kinase inhibitors and anticancer agents . The presence of the reactive benzylic alcohol group provides a versatile handle for further synthetic elaboration, allowing researchers to link this fragment to other complex molecular architectures through reactions such as alkylation, etherification, or esterification. The chloro and fluoro substituents are classic in drug design, often employed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, as well as to explore key interactions within enzyme binding pockets . Researchers can leverage this chemical in the synthesis of novel compounds for probing biological pathways or developing potential therapies, making it a valuable tool for advancing projects in high-value organic synthesis and pharmaceutical development .

Properties

IUPAC Name

[4-chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-13-6-3-11(8-17)7-14(13)18-9-10-1-4-12(16)5-2-10/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPFPKLYNSGWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol , also known for its potential pharmacological applications, has garnered attention in recent research due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol is C15H14ClFC_{15}H_{14}ClF with a molecular weight of 266.73 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they often enhance the biological activity of organic compounds through increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
  • Anticancer Activity : It has shown promising results in inhibiting the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX).
  • Antioxidant Mechanism : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. This is essential for protecting cellular components from oxidative damage.
  • Anticancer Mechanism : The anticancer properties may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
  • Enzyme Inhibition : The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's. The halogen substituents enhance binding affinity through halogen bonding interactions with enzyme active sites.

Antioxidant Activity

A study evaluated the antioxidant capacity using the DPPH radical scavenging method, revealing that 4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol exhibited a scavenging effect comparable to well-known antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid85%
4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol78%

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound inhibited cell growth significantly:

Cell LineIC50 (µM)
MCF-715.2
U-8712.5

Enzyme Inhibition Studies

The inhibitory effects on AChE were assessed, showing promising results:

EnzymeIC50 (µM)
AChE10.4
COX-219.5

Case Studies

  • Neuroprotective Effects : A study indicated that compounds similar to 4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential for neuroprotective therapies.
  • Anti-inflammatory Properties : Research demonstrated that this compound could reduce inflammatory markers in animal models, highlighting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Main Ring) Key Features Reference
[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol Cl (C4), 4-F-C₆H₄-OCH₂- (C3), -CH₂OH (C1) Electron-withdrawing Cl and F; polar hydroxyl group enhances solubility.
{2-[(4-Chlorophenyl)(methoxy)methyl]phenyl}methanol (3a) Cl (on benzyl group), -OCH₃ (benzyl), -CH₂OH (C1) Substitutions on benzyl group; positional isomerism alters steric effects.
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol 2,4-Cl₂-C₆H₃-OCH₂- (C4), -OCH₃ (C3), -CH₂OH (C1) Dichlorine substituents increase lipophilicity; methoxy enhances stability.
[4-Chloro-3-(trifluoromethyl)phenyl]methanol Cl (C4), -CF₃ (C3), -CH₂OH (C1) Strong electron-withdrawing CF₃ group; higher logP than fluorophenyl analogs.
[1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol Cl (C4), -CF₃ (C3), triazole ring, -CH₂OH Heterocyclic triazole introduces hydrogen-bonding potential.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in [4-Chloro-3-(trifluoromethyl)phenyl]methanol increases logP compared to the 4-fluorophenylmethoxy analogue, impacting membrane permeability . The dichlorobenzyloxy group in {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol further elevates lipophilicity, favoring CNS penetration .
  • Solubility :

    • Polar hydroxyl groups in all compounds improve aqueous solubility. However, bulkier substituents (e.g., triazine in ) reduce solubility due to increased molecular weight .

Research Findings

  • Electronic Effects : The 4-fluorophenylmethoxy group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, trifluoromethyl groups () strongly withdraw electrons, favoring hydrophobic interactions .
  • Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact exchange terms improve predictions for such halogenated compounds, aiding in rational design .

Preparation Methods

Ether Formation via Nucleophilic Substitution

One common approach is the nucleophilic substitution of a halomethyl derivative with a phenol derivative to form the aryl methoxy linkage:

  • Reaction: 4-fluorobenzyl halide (e.g., chloromethyl derivative) reacts with 4-chloro-3-hydroxybenzyl alcohol or its protected form in the presence of a base.
  • Conditions: Typically conducted in ethanol or other polar solvents at room temperature or mild heating.
  • Base: Sodium hydroxide or potassium carbonate facilitates deprotonation of the phenol and promotes substitution.
  • Outcome: Formation of the ether bond between the 4-fluorophenylmethyl group and the chlorophenyl ring.

This method is supported by analogous syntheses of aryl methoxy derivatives in the literature, where 4-nitrophenol reacts with chloromethyl derivatives under basic conditions to give high yields (~90%) of the corresponding ethers.

Reduction of Carboxylic Acid Precursors to Alcohols

The benzylic hydroxymethyl group can be introduced by reduction of the corresponding carboxylic acid or ester:

  • Starting Material: 4-chloro-3-(methoxyphenyl)benzoic acid or its derivatives.
  • Reducing Agent: Borane-tetrahydrofuran complex (BH3-THF) is used effectively to reduce the acid to the primary alcohol.
  • Reaction Conditions: The acid is dissolved in tetrahydrofuran (THF), and borane-THF is added dropwise, followed by refluxing for 2 hours.
  • Workup: Extraction with ethyl acetate, washing with water, sodium carbonate solution, and brine, followed by drying and concentration.
  • Yield: Very high, often near quantitative (e.g., 99% yield reported for (4-chloro-3-methoxyphenyl)methanol).

This method ensures selective reduction without affecting the aromatic halogen substituents.

Purification and Isolation Techniques

Purification of the target compound is crucial for obtaining high purity suitable for further applications:

  • Filtration: Removal of insoluble impurities using filtration through paper, glass fiber, or clarifying agents such as Celite®.
  • Solvent Removal: Techniques include rotary evaporation, vacuum distillation, or controlled crystallization.
  • Crystallization: Cooling of reaction mixtures or addition of anti-solvents (e.g., water, ethyl acetate) to precipitate the solid compound.
  • Chromatography: Column chromatography is effective but laborious and less suitable for scale-up.
  • Drying: Freeze-drying or vacuum drying to obtain the final solid product.

These techniques are adapted from protocols for related compounds and patented processes emphasizing scalable and efficient purification.

Data Table: Summary of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
1 Ether formation via nucleophilic substitution 4-fluorobenzyl chloride + 4-chloro-3-hydroxybenzyl alcohol, NaOH, ethanol, r.t. ~90 Mild conditions, high selectivity
2 Reduction of carboxylic acid to alcohol Borane-THF complex, reflux in THF, 2 hr ~99 Selective reduction, preserves halogens
3 Purification by filtration and crystallization Filtration (Celite®), solvent evaporation, cooling, anti-solvent addition N/A Scalable methods, avoids chromatography

Detailed Research Findings and Notes

  • The borane-THF reduction is a well-established method for converting aromatic carboxylic acids to primary alcohols with excellent chemoselectivity, as demonstrated in the synthesis of (4-chloro-3-methoxyphenyl)methanol.
  • The nucleophilic substitution approach to form the aryl methoxy linkage is supported by analogous syntheses of phenylmethoxy derivatives, showing good yields and operational simplicity.
  • Purification strategies emphasize avoiding laborious chromatographic steps for commercial scalability, favoring crystallization and filtration techniques.
  • The use of polar aprotic solvents such as THF and bases like sodium hydroxide or potassium carbonate is common for these transformations, ensuring good solubility and reaction rates.
  • Reaction monitoring by thin-layer chromatography (TLC) and mass spectrometry (ESI-MS) is standard to confirm product formation and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.